

Technical Guide: Certificate of Analysis for 4-Bromo-2-chlorophenol-¹³C₆

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Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol-¹³C₆

Cat. No.: B15557072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a representative Certificate of Analysis (CoA) for 4-Bromo-2-chlorophenol-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications. The data presented herein is a composite representation based on typical specifications for such a compound. This document outlines the analytical tests performed to ensure the quality, purity, and isotopic enrichment of the material, along with detailed experimental protocols.

Compound Information

Parameter	Value
Product Name	4-Bromo-2-chlorophenol- ¹³ C ₆
CAS Number	701-54-2 (for ¹³ C ₆ labeled)[1]
Unlabeled CAS	3964-56-5[2][3]
Chemical Formula	¹³ C ₆ H ₄ BrClO
Molecular Weight	213.41 g/mol [3]
Structure	See Figure 1

Analytical Data Summary

The following table summarizes the analytical tests conducted and the corresponding results for a representative batch of 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$.

Analytical Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Chemical Purity	Gas Chromatography-Mass Spectrometry (GC-MS)	$\geq 98\%$	99.2%
Isotopic Enrichment	Nuclear Magnetic Resonance (NMR) Spectroscopy	≥ 99 atom % ^{13}C	99.5 atom % ^{13}C
Identity Confirmation	^1H NMR, ^{13}C NMR, Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	Headspace GC-MS	Meets USP <467> requirements	Conforms
FTIR	Fourier-Transform Infrared Spectroscopy	Conforms to reference spectrum	Conforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Purpose: To determine the chemical purity of the compound by separating it from any potential impurities.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent

Procedure:

- Sample Preparation: A 1 mg/mL solution of 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$ is prepared in dichloromethane.
- Injection: 1 μ L of the sample is injected in splitless mode.
- GC Conditions:
 - Inlet Temperature: 280°C
 - Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Scan Range: 50-350 m/z
- Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Identity

Purpose: To confirm the chemical structure and determine the isotopic enrichment of ^{13}C .

Instrumentation:

- NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

^1H NMR Protocol:

- Sample Preparation: Approximately 5 mg of the sample is dissolved in 0.7 mL of Chloroform-d (CDCl_3).
- Acquisition: A standard proton NMR spectrum is acquired with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the proton structure of the molecule.

^{13}C NMR Protocol:

- Sample Preparation: The same sample from the ^1H NMR analysis is used.
- Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired with a 30° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
- Data Analysis: The isotopic enrichment is determined by comparing the intensity of the ^{13}C signals to any residual ^{12}C signals, if detectable. The chemical shifts confirm the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

Purpose: To confirm the presence of key functional groups and the overall molecular structure.

Instrumentation:

- FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (UATR) accessory.

Procedure:

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

- Acquisition: The spectrum is recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is taken prior to sample analysis.
- Data Analysis: The resulting spectrum is compared to a reference spectrum of 4-Bromo-2-chlorophenol. Key vibrational bands for the O-H, C-H (aromatic), C=C (aromatic), C-O, C-Cl, and C-Br bonds are identified.

Visualizations

Chemical Structure and Identifiers

Figure 1. Chemical Structure and Key Identifiers.

Analytical Workflow

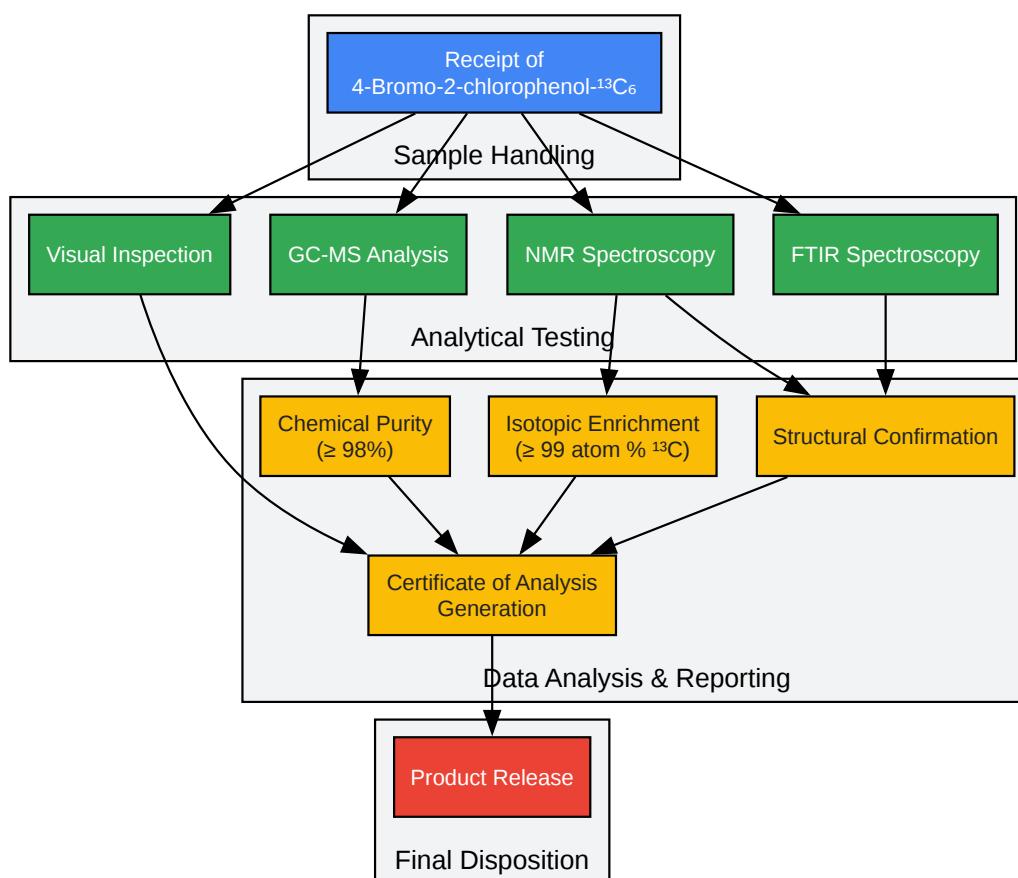


Figure 2. Analytical Workflow for Quality Control

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Figure 2. Quality Control Analytical Workflow.

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References

- 1. 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$ | LGC Standards [[lgcstandards.com](#)]
- 2. 4-Bromo-2-chlorophenol | CAS 3964-56-5 | LGC Standards [[lgcstandards.com](#)]
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